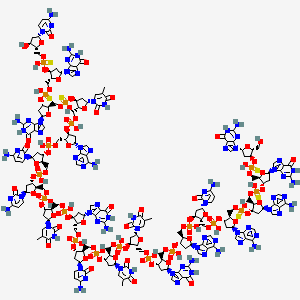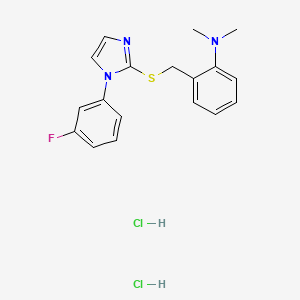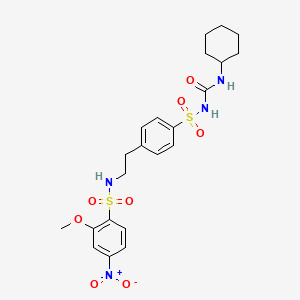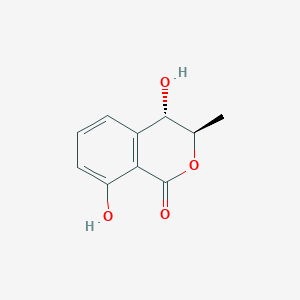
trans-4-Hydroxymellein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Hydroxymellein: is a naturally occurring compound that belongs to the class of hydroxylated melleins It is a secondary metabolite produced by various fungi and plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: trans-4-Hydroxymellein can be synthesized through the hydroxylation of mellein. This process typically involves the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper complexes.
Biological Synthesis: Certain fungi and plants can produce this compound naturally. For instance, it can be isolated from the culture broth of fungi like Aspergillus species.
Industrial Production Methods:
Fermentation: Industrial production of this compound can be achieved through the fermentation of fungi that naturally produce this compound. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, can enhance the yield.
Chemical Synthesis: Large-scale chemical synthesis can be employed using optimized reaction conditions and catalysts to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-Hydroxymellein can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted melleins depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- trans-4-Hydroxymellein is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the synthesis of various natural products and pharmaceuticals.
Biology:
- It has been studied for its antimicrobial properties against various bacterial and fungal strains.
- This compound exhibits cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer research.
Medicine:
- Due to its biological activities, this compound is being explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry:
- It is used in the production of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Molecular Targets and Pathways:
- trans-4-Hydroxymellein exerts its effects by interacting with various cellular targets, including enzymes and receptors.
- It can inhibit the growth of microorganisms by disrupting their cellular processes.
- In cancer cells, it induces apoptosis (programmed cell death) through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Mellein: A closely related compound that lacks the hydroxyl group at the 4-position.
4-Hydroxymellein: An isomer with the hydroxyl group in a different position.
trans-3-Hydroxymellein: Another hydroxylated mellein with the hydroxyl group at the 3-position.
Uniqueness:
- trans-4-Hydroxymellein is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers and other related compounds.
Eigenschaften
CAS-Nummer |
70287-70-6 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(3R,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3/t5-,9-/m1/s1 |
InChI-Schlüssel |
STSOHAOGZMLWFR-MLUIRONXSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C2=C(C(=CC=C2)O)C(=O)O1)O |
Kanonische SMILES |
CC1C(C2=C(C(=CC=C2)O)C(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


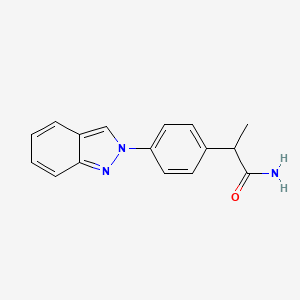
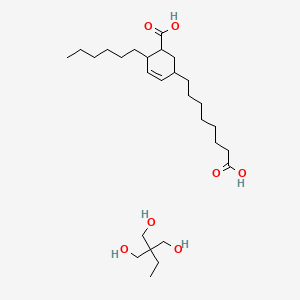
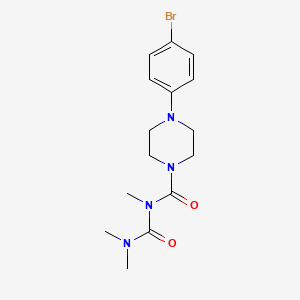
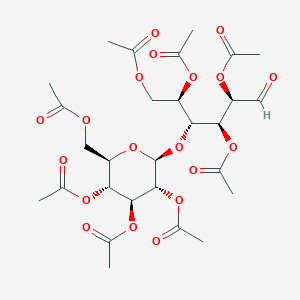

![2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride](/img/structure/B12765182.png)

